Tetrakis[N-phthaloyl-(S)-phenylalaninato]dirhodium Ethyl Acetate Adduct
Overview
Description
Synthesis Analysis
The synthesis of dirhodium(II) complexes typically involves the combination of Rh(II) precursors with specific ligands designed to induce desired chemical properties. For example, an efficient procedure for preparing dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate], a catalyst for enantioselective carbene transformations, highlights the importance of controlled ligand attachment to achieve high catalytic activity and selectivity (Tsutsui et al., 2005).
Molecular Structure Analysis
The molecular structure of dirhodium(II) complexes is critical for their catalytic performance. Structural analyses, often by X-ray crystallography, provide insights into the arrangement of ligands around the Rh(II) centers and the overall geometry of the complex. This information is vital for understanding how these complexes interact with substrates during catalysis.
Chemical Reactions and Properties
Dirhodium(II) complexes are renowned for their ability to catalyze a wide range of chemical reactions, including enantioselective C-H insertion, cyclopropanation, and amination reactions. For instance, dirhodium(II) tetrakis[N-tetrafluorophthaloyl-(S)-tert-leucinate] has been shown to catalyze enantioselective aminations of silyl enol ethers, demonstrating high yields and enantioselectivities (Anada et al., 2007).
Scientific Research Applications
Synthesis and Catalysis : Dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate] has been found effective as a catalyst in enantioselective carbene transformations. This synthesis technique is crucial in producing catalysts for a variety of chemical reactions (Tsutsui et al., 2005).
Enantioselective C-H Amidation : Dirhodium(II) tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinate] is suitable for enantioselective amidation of benzylic C-H bonds, achieving high levels of enantioselectivity (Yamawaki et al., 2002).
Asymmetric Induction in Bond Formation : Dirhodium(II) tetrakis[N-phthaloyl-(R)/(S)-phenylalaninate] has shown promise in achieving double asymmetric induction in C-C bond formation, particularly in the production of optically active cyclopentanones (Hashimoto et al., 1994).
Chiral Lewis Acid Catalysis : The compound has been used as a chiral Lewis acid in enantioselective Mukaiyama aldol reactions, demonstrating high effectiveness in creating silylated aldol adducts (Washio et al., 2005).
Enantioselective Synthesis : Dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate] has been used in the enantioselective synthesis of various compounds, such as cis-2-aryl-3-methoxycarbonyl-2,3-dihydrobenzofurans, demonstrating high enantioselectivity and yield (Saito et al., 2002).
SiH Insertion Reactions : This compound has also catalyzed enantioselective insertion reactions into Si-H bonds, highlighting its versatility as a catalyst in various chemical transformations (Kitagaki et al., 2000).
properties
IUPAC Name |
(2S)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate;ethyl acetate;rhodium(2+) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C17H13NO4.C4H8O2.2Rh/c4*19-15-12-8-4-5-9-13(12)16(20)18(15)14(17(21)22)10-11-6-2-1-3-7-11;1-3-6-4(2)5;;/h4*1-9,14H,10H2,(H,21,22);3H2,1-2H3;;/q;;;;;2*+2/p-4/t4*14-;;;/m0000.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPXXODRLNJMGM-JBSHYJOISA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C.C1=CC=C(C=C1)CC(C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)CC(C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)CC(C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)CC(C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.[Rh+2].[Rh+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C.C1=CC=C(C=C1)C[C@@H](C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)C[C@@H](C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)C[C@@H](C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)C[C@@H](C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.[Rh+2].[Rh+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H56N4O18Rh2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743115 | |
Record name | Rhodium(2+) (2S)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoate--ethyl acetate (2/4/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1471.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate;ethyl acetate;rhodium(2+) | |
CAS RN |
131219-55-1 | |
Record name | Rhodium(2+) (2S)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoate--ethyl acetate (2/4/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.